6,7-difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione
Description
6,7-Difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
IUPAC Name |
6,7-difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-6(17)5-16-10-4-9(14)8(13)3-7(10)11(18)15(2)12(16)19/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCBKWGDSVJQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)C)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoroquinazoline and 3-methyl-2-oxopropylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature Control: Precise temperature control to optimize reaction conditions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinazoline-2,4-dione derivatives.
Reduction: Can produce reduced quinazoline derivatives.
Substitution: Results in substituted quinazoline compounds with varied functional groups.
Scientific Research Applications
6,7-Difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in key biological pathways.
Pathways: The compound can modulate pathways related to cell proliferation, apoptosis, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinazoline: Shares the quinazoline core but lacks the 3-methyl-1-(2-oxopropyl) group.
3-Methylquinazoline-2,4-dione: Similar structure but without the difluoro substitution.
Uniqueness
6,7-Difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinazoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
